
3-Quinuclidinol
Overview
Description
3-Quinuclidinol (C₇H₁₃NO, molecular weight 127.18–127.1842 g/mol) is a bicyclic tertiary alcohol with a rigid 1-azabicyclo[2.2.2]octane scaffold. It exists in two enantiomeric forms: (R)-3-Quinuclidinol (CAS 25333-42-0) and (S)-3-Quinuclidinol (CAS 119904-90-4). The (R)-enantiomer is particularly significant in pharmaceuticals, serving as a chiral building block for antimuscarinic agents like solifenacin, revatropate, and aclidinium .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of 3-Quinuclidinone:
Method: 3-Quinuclidinone is reduced using sodium borohydride or potassium borohydride.
Conditions: The reaction is typically carried out in an alcohol solvent at room temperature.
Yield: This method provides a high yield of 3-Quinuclidinol.
-
Asymmetric Hydrogenation:
Method: 3-Quinuclidinone undergoes asymmetric hydrogenation in the presence of a chiral catalyst such as RuXY-Diphosphine-bimaH.
Conditions: The reaction is performed under mild conditions with high enantioselectivity.
Yield: The yield exceeds 95%, with an enantiomeric excess (ee) value of over 99%.
Industrial Production Methods:
Enzymatic Reduction:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of 3-Quinuclidinol can yield 3-quinuclidinone.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an alcohol solvent at room temperature.
Products: Reduction of 3-quinuclidinone yields this compound.
-
Substitution:
Reagents: Various alkylating agents.
Conditions: Typically performed in an organic solvent under reflux conditions.
Products: Substitution reactions can yield various derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
3-Quinuclidinol serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its applications include:
- Cognition Enhancers : It is utilized as a chiral synthon for synthesizing cognition enhancers, which are compounds aimed at improving cognitive function .
- Bronchodilators : The compound has been explored for its potential use in developing bronchodilators, which are medications that relax the muscles of the airways .
- Urinary Incontinence Agents : this compound is also involved in the synthesis of agents used to treat urinary incontinence, showcasing its versatility in therapeutic applications .
Case Study: Synthesis of Solifenacin Succinate
This compound was used as an intermediate in the synthesis of solifenacin succinate, a medication for overactive bladder. The method development included optimizing reaction conditions to enhance yield and purity .
Biocatalytic Applications
This compound can be synthesized through biocatalysis, which offers several advantages over traditional chemical methods:
- E. coli Biocatalysts : A study demonstrated the use of recombinant E. coli cells expressing 3-quinuclidinone reductase (QNR) to produce optically pure (R)-(−)-3-quinuclidinol. This method achieved a conversion yield of 100% under optimized conditions, highlighting the efficiency of biocatalytic processes .
In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry:
- Catalyst for Polyurethane Foams : It is employed as a catalyst composition for the trimerization of isocyanates, crucial in producing polyurethane foams. The unique properties of this compound allow it to match reactivity with other catalysts during foam formulation, enhancing performance and reducing volatile emissions .
Table 2: Catalytic Performance of this compound
Catalyst Composition | Reaction Time (s) | Full Rise Time (s) |
---|---|---|
This compound + DABCO | 45 | 90 |
DABCO alone | 50 | 120 |
Detection and Analytical Applications
This compound has been studied for its role as a marker for chemical warfare agents, specifically for detecting 3-quinuclidinyl benzilate. Its detection poses challenges in analytical chemistry due to its complex nature .
Mechanism of Action
Comparison with Similar Compounds
Key Properties :
- Melting Point : 220–224°C (racemic) .
- Synthesis: Primarily produced via stereospecific reduction of 3-quinuclidinone using biocatalysts (e.g., Agrobacterium tumefaciens reductase) or asymmetric hydrogenation .
- Applications : Critical intermediate in synthesizing drugs targeting overactive bladder and chronic obstructive pulmonary disease (COPD) .
3-Quinuclidinone
Structural Relationship: The ketone precursor to 3-quinuclidinol (CAS 1193-65-3).
Property | 3-Quinuclidinone | This compound |
---|---|---|
Molecular Formula | C₇H₁₁NO | C₇H₁₃NO |
Functional Group | Ketone | Alcohol |
Synthesis | Substrate for reduction | Product of asymmetric reduction |
Applications | Intermediate in drug synthesis | Direct pharmaceutical precursor |
Key Differences :
- Stereospecificity: Enzymatic reduction (e.g., Rhodotorula rubra reductase) yields (R)-3-quinuclidinol with >99% enantiomeric excess (ee) after recrystallization, whereas Ru-catalyzed hydrogenation (XylSkewphos/PICA system) achieves 88–90% ee .
- Catalytic Efficiency : Biocatalysts enable substrate concentrations up to 486 g/L and space-time yields of 1505.5 g L⁻¹ d⁻¹, outperforming chemical methods in scalability and enantiopurity .
(S)-3-Quinuclidinol
Structural Relationship: Enantiomer of (R)-3-Quinuclidinol.
Property | (R)-3-Quinuclidinol | (S)-3-Quinuclidinol |
---|---|---|
CAS Number | 25333-42-0 | 119904-90-4 |
Pharmaceutical Role | Active intermediate | Limited therapeutic use |
Synthesis | Dominant biocatalytic production | Less studied; typically derived via resolution or chiral synthesis |
Key Differences :
- Utility : The (R)-enantiomer is preferred in drug synthesis due to its compatibility with target receptor geometries (e.g., muscarinic receptors) .
- Availability : Commercial (S)-enantiomer is often sold as a dihydrochloride salt (CAS 119904-90-4), reflecting its niche applications .
Quinuclidinyl Benzilate (BZ)
Structural Relationship: Ester derivative of this compound (CAS 6581-06-2).
Property | This compound | Quinuclidinyl Benzilate (BZ) |
---|---|---|
Molecular Formula | C₇H₁₃NO | C₂₁H₂₃NO₃ |
Functional Group | Alcohol | Ester |
Applications | Pharmaceutical intermediate | Incapacitating agent (military) |
Key Differences :
- Bioactivity: BZ acts as a potent anticholinergic agent, causing delirium, whereas this compound is non-toxic and used therapeutically .
- Synthesis: BZ is synthesized via esterification of this compound with benzilic acid, highlighting functional group versatility .
Biocatalysis vs. Chemical Hydrogenation
Parameter | Biocatalysis (AtQR/RrQR) | Ru-Catalyzed Hydrogenation |
---|---|---|
Enantiomeric Excess | >99% ee | 88–90% ee |
Substrate Loading | Up to 486 g/L | 4.3 kg scale |
Catalyst Efficiency | Self-sufficient enzymes (e.g., ketoreductase + GDH) | Substrate/catalyst ratio 100,000:1 |
Environmental Impact | Mild conditions (aqueous, 30–45°C) | Requires organic solvents (ethanol) |
Advantages of Biocatalysis :
Biological Activity
3-Quinuclidinol is a bicyclic amine compound derived from quinuclidinone, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound (CHNO) is characterized by a quinuclidine skeleton with a hydroxyl group at the 3-position. Its synthesis can be achieved through various methods, including biocatalytic processes and chemical reduction of quinuclidinone derivatives.
Table 1: Synthesis Methods for this compound
Biological Activities
This compound exhibits a range of biological activities, making it a valuable compound in pharmacology.
1. Anticancer Activity
Research indicates that quinuclidinone derivatives, including this compound, possess anticancer properties . They have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. This activity is relevant for treating conditions like arthritis and other inflammatory diseases .
3. Central Nervous System (CNS) Stimulation
The compound has been reported to stimulate the CNS, which may be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. It acts as a muscarinic receptor agonist, influencing neurotransmitter release and neuronal signaling pathways .
4. Antihistaminic Activity
This compound also exhibits antihistaminic properties, making it potentially useful in treating allergic reactions and conditions like asthma .
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- A study conducted by researchers at demonstrated the efficient bioconversion of quinuclidinone to (R)-3-quinuclidinol using engineered E. coli strains, achieving high optical purity (>99.9%). This method not only provides a sustainable approach to synthesis but also emphasizes the compound's importance as an intermediate in drug development.
- Another investigation explored the therapeutic applications of 3-R-quinuclidinol derivatives in treating Alzheimer's disease. The derivatives showed significant improvement in cognitive functions in animal models, indicating their potential as effective treatments for neurodegeneration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-quinuclidinol, and how do solvent-free conditions improve scalability?
this compound is typically synthesized via reduction of 3-quinuclidinone. A solvent-free method using sodium borohydride (NaBH₄) and phase-transfer catalysts (e.g., PTBO) achieves high yields (~95%) and industrial scalability by eliminating solvent waste and simplifying purification . Key parameters include temperature control (20–25°C) and stoichiometric optimization of NaBH₄ to substrate (1:1.2 molar ratio). Post-reduction, crystallization from isopropyl alcohol ensures purity >99% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural isomers resolved?
Essential techniques include:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm bicyclic structure and hydroxyl position (δ 3.6 ppm for OH in DMSO-d₆) .
- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peak at m/z 127 (C₇H₁₃NO) .
- Chiral HPLC : Required to distinguish enantiomers (e.g., (R)-(-)-3-quinuclidinol) using amylose-based columns and hexane:isopropanol mobile phases .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (Skin Corrosion Category 1B) .
- Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can enzymatic synthesis of (R)-3-quinuclidinol address enantioselectivity challenges in chiral ligand preparation?
Ketoreductase variants (e.g., from Rhodotorula rubra) catalyze the enantioselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol with >99% enantiomeric excess (ee). Substrate loading ≥100 g/L and NADPH cofactor recycling systems enhance efficiency. Compare to chemical methods (e.g., chiral auxiliaries) by evaluating ee (via polarimetry) and reaction turnover .
Q. How do researchers validate the accuracy of this compound quantification in drug substance analysis?
- Standard Addition : Spike recovery tests (98–104% accuracy) at concentrations 150–1800 ppm .
- Linearity : Calibration curves (R² ≥0.999) across 80–120% of target concentration .
- Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess retention time stability (±5%) .
Q. What experimental design principles apply when using this compound as a catalyst in asymmetric aldol reactions?
- Substrate Scope : Test aldehydes (aromatic vs. aliphatic) and ketones (e.g., methyl vinyl ketone) to evaluate catalytic efficiency .
- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR or GC-MS to determine turnover frequency (TOF) and enantioselectivity .
- Control Experiments : Compare with non-catalytic conditions and alternative catalysts (e.g., proline derivatives) .
Q. How does enantiomeric purity of this compound impact pharmacological activity in muscarinic receptor studies?
- In Vitro Assays : Measure binding affinity (Ki) of (R)- and (S)-enantiomers to M1/M3 receptors using radioligand displacement (e.g., [<sup>3</sup>H]-N-methylscopolamine) .
- Functional Antagonism : Assess cAMP inhibition in CHO-K1 cells expressing human M3 receptors; (R)-enantiomer shows 10-fold higher potency .
Q. Methodological Contradictions and Resolutions
Q. Discrepancies in reported melting points (220–223°C vs. 215–218°C): How to troubleshoot?
- Purity Analysis : Use HPLC (≥99% purity threshold) to rule out impurities .
- Crystallization Solvents : Compare recrystallization from isopropyl alcohol vs. ethanol, as solvent polarity affects crystal packing .
- DSC Validation : Differential scanning calorimetry (DSC) provides precise melting profiles .
Conflicting catalytic outcomes in aldol condensation: Solvent effects vs. substrate limitations
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may deactivate the catalyst via coordination; use solvent-free or toluene systems .
- Steric Hindrance : Bulky aldehydes (e.g., benzaldehyde) yield lower conversions; optimize molar ratios (1:1.5 ketone:aldehyde) .
Q. Data Presentation and Reproducibility Guidelines
Q. How to present catalytic data for this compound in manuscripts while adhering to journal guidelines?
- Figures : Limit chemical structures to 2–3 in graphical abstracts; use color-coded reaction schemes .
- Tables : Include turnover number (TON), ee, and yield comparisons across catalysts .
- Supporting Information : Provide NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
Q. What ethical considerations apply when publishing this compound research?
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862716 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Sublimes at 120 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |
CAS No. |
1619-34-7 | |
Record name | (±)-3-Quinuclidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinuclidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-QUINUCLIDINOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinuclidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-QUINUCLIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221 °C | |
Record name | 3-QUINUCLIDINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.